N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide
Description
Properties
CAS No. |
915797-72-7 |
|---|---|
Molecular Formula |
C15H15FN2O3S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[3-[(4-fluorophenyl)methylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H15FN2O3S/c1-11(19)18-14-3-2-4-15(9-14)22(20,21)17-10-12-5-7-13(16)8-6-12/h2-9,17H,10H2,1H3,(H,18,19) |
InChI Key |
JSNQCDNYYNDPEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Conventional Synthesis
A common approach for synthesizing sulfamoyl compounds involves the following steps:
Reagents : The reaction typically uses 4-fluorobenzenesulfonyl chloride and 3-aminophenylacetamide as key starting materials.
Reaction Conditions : The reaction is generally conducted in an organic solvent such as pyridine or dimethylformamide (DMF) at elevated temperatures (around 80 °C) to facilitate the formation of the sulfonamide bond.
-
- Dissolve 4-fluorobenzenesulfonyl chloride in pyridine.
- Add 3-aminophenylacetamide slowly to the solution.
- Stir the mixture at 80 °C for several hours.
- After completion, cool the mixture and precipitate the product by adding water or an aqueous acid.
Purification : The crude product can be purified using recrystallization from ethanol or through column chromatography using silica gel with an appropriate solvent system (e.g., dichloromethane/ethyl acetate).
One-Pot Synthesis via S-N Coupling Reaction
This method utilizes a one-pot reaction that combines multiple steps into a single reaction vessel, enhancing efficiency:
Reagents : Sodium arylsulfinate, aniline derivatives, and oxidizing agents like potassium persulfate are used.
Reaction Conditions : The reaction typically occurs in a green solvent such as sulfolane at moderate temperatures (60 °C) for an extended period (12 hours).
-
- Mix sodium arylsulfinate, aniline, and potassium persulfate in sulfolane.
- Heat the mixture while stirring for the designated time.
- Monitor the reaction progress using thin-layer chromatography (TLC).
Purification : Similar to conventional methods, purification is achieved through extraction and chromatographic techniques.
Electrochemical Synthesis
An innovative method involving electrochemical techniques has also been explored:
Reagents : The same starting materials as above can be utilized, but with an electrochemical setup.
Reaction Conditions : This method may require specific electrochemical cells and controlled current conditions to facilitate the formation of desired products without traditional reagents.
-
- Set up an electrochemical cell with appropriate electrodes.
- Dissolve starting materials in an electrolyte solution.
- Apply current to promote the desired reactions.
Purification : Post-reaction, products are typically isolated using standard extraction and purification methods.
| Method | Advantages | Disadvantages |
|---|---|---|
| Conventional Synthesis | Straightforward; well-established | Longer reaction times; multiple steps |
| One-Pot Synthesis | Time-efficient; fewer handling steps | Requires optimization of conditions |
| Electrochemical Synthesis | Potentially greener; innovative | Equipment-intensive; may require specialized knowledge |
The preparation of N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide can be accomplished through various synthetic methodologies, each with its own set of advantages and challenges. Conventional methods remain popular due to their simplicity, while one-pot reactions offer efficiency, and electrochemical approaches present innovative alternatives for sustainable chemistry practices. Future research may focus on optimizing these methods further to enhance yields and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or acetamides.
Scientific Research Applications
N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This can lead to various biological effects, including anti-inflammatory and antimicrobial actions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and biological implications of analogous compounds:
Computational and Docking Studies
While direct docking data for the target compound is unavailable, methods like Glide () and AutoDock Vina () suggest that fluorine’s electronegativity could improve binding scores in hydrophobic pockets. Pyrazole derivatives () show enhanced affinity due to dual-tail motifs, a strategy applicable to future modifications of the target compound .
Biological Activity
N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and enzyme inhibition properties. This article synthesizes current research findings, including synthesis methods, biological evaluations, and case studies.
Chemical Structure and Properties
IUPAC Name: N-[4-[[(1R,9S)-11-[(4-Fluorophenyl)methyl]-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]sulfamoyl]phenyl]acetamide
Molecular Formula: C26H27FN4O4S
CAS Number: [Not provided in the sources]
The compound features a sulfamoyl group attached to a phenyl ring, which is common in many pharmaceutical agents known for their antimicrobial properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study focusing on various sulfonamide derivatives found that modifications to the phenyl ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that the presence of the fluorophenyl moiety contributes positively to its antimicrobial potency .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on human monoamine oxidase B (hMAO-B). In vitro studies demonstrated that certain derivatives of this compound exhibit potent inhibition, with IC50 values indicating strong activity against the enzyme. For instance, derivatives similar to this compound showed IC50 values in the nanomolar range, suggesting potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease .
Case Studies
- Inhibition of hMAO-B:
- Antibacterial Efficacy:
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
